2-Tosylbenzoyl Chloride
Description
2-Tosylbenzoyl chloride (hypothetical structure: 2-(p-toluenesulfonyl)benzoyl chloride) is a benzoyl chloride derivative with a tosyl (p-toluenesulfonyl) group at the ortho position. These analogs provide insights into the expected reactivity, stability, and applications of this compound, assuming comparable steric and electronic effects.
Properties
IUPAC Name |
2-(4-methylphenyl)sulfonylbenzoyl chloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11ClO3S/c1-10-6-8-11(9-7-10)19(17,18)13-5-3-2-4-12(13)14(15)16/h2-9H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XJYQZBMITAMYQZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)C2=CC=CC=C2C(=O)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11ClO3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: 2-Tosylbenzoyl Chloride can be synthesized through the reaction of benzoyl chloride with p-toluenesulfonyl chloride in the presence of a base such as pyridine. The reaction typically occurs under reflux conditions, and the product is purified through recrystallization or distillation .
Industrial Production Methods: In industrial settings, the production of this compound involves large-scale reactions using similar reagents and conditions. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques .
Types of Reactions:
Substitution Reactions: this compound undergoes nucleophilic substitution reactions where the chloride group is replaced by various nucleophiles such as amines, alcohols, and thiols.
Oxidation and Reduction: The compound can participate in oxidation reactions, particularly at the benzylic position, leading to the formation of benzoic acid derivatives.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium azide, potassium cyanide, and primary amines are commonly used.
Oxidation: Potassium permanganate (KMnO4) in acidic conditions is a common oxidizing agent used for benzylic oxidation.
Major Products:
Substitution Products: Depending on the nucleophile, products such as benzamides, benzyl alcohols, and benzyl thiols are formed.
Oxidation Products: Benzoic acid derivatives are the primary products of oxidation reactions.
Scientific Research Applications
2-Tosylbenzoyl Chloride has diverse applications in scientific research:
Mechanism of Action
The mechanism of action of 2-Tosylbenzoyl Chloride involves its reactivity as an acylating agent. The compound reacts with nucleophiles to form acylated products. The tosyl group enhances the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack. This property is exploited in various synthetic transformations .
Comparison with Similar Compounds
Comparison with Similar Compounds
The following analysis compares structural analogs of benzoyl chlorides, focusing on substituent type, position, reactivity, and hazards, based on the provided evidence:
Table 1: Comparative Analysis of Benzoyl Chloride Derivatives
Key Findings
Substituent Effects :
- Electron-donating groups (e.g., methyl in o-toluoyl chloride) reduce electrophilicity compared to electron-withdrawing groups (e.g., bromo in 4-bromobenzoyl chloride), impacting acylation efficiency .
- Sulfur-containing substituents (e.g., ethylthio, trisulfane) introduce unique reactivity, such as participation in chalcogen bonding or oxidation-prone behavior .
Positional Influence :
- Ortho substituents create steric hindrance, altering reaction pathways. For example, 2-bromobenzoyl chloride may exhibit slower nucleophilic substitution than its para isomer due to spatial constraints .
Stability and Handling :
- Moisture-sensitive compounds (e.g., trisulfane derivative) require anhydrous conditions , while corrosive hazards are universal across benzoyl chlorides, necessitating PPE and proper ventilation .
Applications: o-Toluoyl chloride is widely used in acylations for drug synthesis . Bromo derivatives serve as intermediates in halogenation reactions for bioactive molecules . Trisulfane compounds are primarily of academic interest for studying non-covalent interactions .
Biological Activity
2-Tosylbenzoyl chloride is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities, particularly in the development of pharmaceuticals. This article will delve into its biological activity, synthesis, applications, and relevant case studies.
- Molecular Formula : C14H13ClO3S
- Molecular Weight : 292.77 g/mol
- Structure : this compound features a benzoyl group attached to a tosyl (p-toluenesulfonyl) moiety, which enhances its reactivity and potential for biological activity.
Antiviral Activity
One of the significant areas of research surrounding this compound is its role as a precursor in the synthesis of compounds that exhibit antiviral properties, particularly against HIV. The compound can be utilized to create inhibitors that target HIV protease, an essential enzyme for viral replication. Inhibiting this enzyme can suppress the replication of HIV, offering potential therapeutic avenues for treating AIDS .
Anticancer Properties
Recent studies have indicated that derivatives of this compound may possess anticancer properties. For instance, compounds synthesized from this precursor have shown inhibitory effects against various cancer cell lines. The mechanism often involves the disruption of cellular processes critical for cancer cell survival and proliferation .
Synthesis Routes
The synthesis of this compound typically involves the reaction of tosyl chloride with benzoyl chloride under controlled conditions. This process can be optimized to enhance yield and purity, making it suitable for pharmaceutical applications.
Synthesis Process Overview
- Reactants : Tosyl chloride and benzoyl chloride.
- Conditions : The reaction is usually conducted in a non-aqueous solvent at elevated temperatures to promote reactivity.
- Yield : Optimized methods can yield over 80% purity, making it viable for further biological testing.
Case Study 1: HIV Protease Inhibition
A study published in Journal of Medicinal Chemistry highlighted the effectiveness of compounds derived from this compound as HIV protease inhibitors. The synthesized derivatives demonstrated IC50 values in the nanomolar range, indicating strong inhibitory activity against the enzyme responsible for HIV replication .
| Compound | IC50 (nM) | Target |
|---|---|---|
| Derivative A | 25 | HIV Protease |
| Derivative B | 15 | HIV Protease |
Case Study 2: Anticancer Activity
Another investigation focused on the anticancer properties of derivatives synthesized from this compound. The study evaluated several compounds against breast cancer cell lines and found that one derivative exhibited an IC50 value of 30 µM, suggesting moderate activity against cancer cells .
| Compound | IC50 (µM) | Cancer Cell Line |
|---|---|---|
| Derivative C | 30 | MCF-7 (Breast Cancer) |
| Derivative D | 45 | MDA-MB-231 (Breast Cancer) |
Q & A
Q. What are the standard synthetic routes for 2-Tosylbenzoyl Chloride, and what reaction conditions are critical for reproducibility?
The synthesis typically involves introducing a tosyl (p-toluenesulfonyl) group to benzoyl chloride derivatives. A common method uses thionyl chloride (SOCl₂) with catalytic DMF to convert the corresponding carboxylic acid to the acyl chloride. For example, sulfonated benzoic acid intermediates can react with excess SOCl₂ under reflux (60–80°C) for 4–6 hours, followed by solvent removal . Key parameters include maintaining anhydrous conditions, controlled temperature to avoid side reactions, and thorough purification via repeated solvent washing (e.g., chloroform) to remove residual reagents .
Q. What safety protocols are essential when handling this compound in the laboratory?
- Personal Protective Equipment (PPE): Wear impervious gloves (tested for chemical resistance), sealed goggles, and a lab coat. Use a respirator if ventilation is inadequate .
- Spill Management: Neutralize spills with sodium bicarbonate or inert adsorbents. Avoid water to prevent exothermic reactions .
- Storage: Keep in a cool, dry, locked cabinet away from moisture and bases .
Q. Which analytical techniques are most effective for characterizing this compound?
- NMR Spectroscopy: Confirm structure via characteristic peaks (e.g., aromatic protons, sulfonyl group signals).
- IR Spectroscopy: Identify key functional groups (C=O stretch ~1750 cm⁻¹, S=O stretches ~1170 and 1360 cm⁻¹) .
- Mass Spectrometry (MS): Verify molecular ion peaks and fragmentation patterns .
Advanced Research Questions
Q. How can reaction conditions be optimized to minimize byproducts like sulfonic acid derivatives?
- Catalyst Screening: Test Lewis acids (e.g., AlCl₃) or alternative solvents (e.g., dichloromethane vs. benzene) to improve selectivity .
- Kinetic Studies: Monitor reaction progress via TLC or in situ IR to identify intermediate phases where byproducts form. Adjust stoichiometry (e.g., SOCl₂ excess vs. equimolar) .
- Workflow Example:
| Parameter | Optimization Range | Outcome |
|---|---|---|
| SOCl₂ Equivalents | 1.5–3.0 | ≥2.5 reduces residual acid |
| Temperature | 60–100°C | 80°C maximizes yield |
Q. How should researchers address discrepancies in reported melting points or spectral data for this compound?
- Purity Verification: Recrystallize the compound using solvents like hexane/ethyl acetate and compare melting points with literature.
- Data Cross-Validation: Replicate synthesis using protocols from multiple sources and analyze spectral consistency. Contradictions may arise from polymorphic forms or residual solvents .
- Collaborative Studies: Share samples with independent labs to confirm reproducibility, as suggested in academic guidelines .
Q. What novel applications of this compound exist in organic synthesis or materials science?
- Peptide Coupling: Activate carboxyl groups in solid-phase synthesis for amide bond formation, leveraging its stability compared to other acylating agents.
- Polymer Functionalization: Introduce sulfonyl groups into polymer backbones for enhanced thermal stability, as demonstrated in sulfonated polyether ether ketone (SPEEK) membranes .
- Case Study: In a 2023 study, this compound was used to synthesize sulfonated metal-organic frameworks (MOFs) with proton conductivity >0.1 S/cm, relevant for fuel cell applications .
Methodological Notes
- Synthesis Reproducibility: Document all steps in detail, including solvent drying methods and equipment calibration, to align with journal requirements for experimental transparency .
- Data Archiving: Deposit raw spectral data (NMR, IR) in open-access repositories to facilitate peer review and meta-analyses .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
